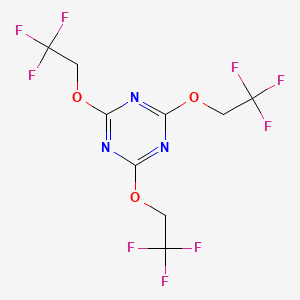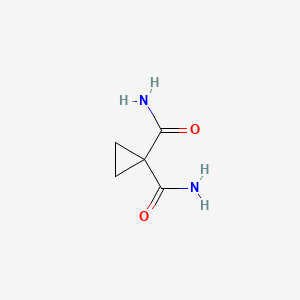
2,4,6-tris(2,2,2-trifluoroethoxy)-1,3,5-triazine
Vue d'ensemble
Description
2,4,6-Tris(2,2,2-trifluoroethoxy)-1,3,5-triazine is a fluorinated triazine compound known for its unique chemical properties and applications. This compound is characterized by the presence of three trifluoroethoxy groups attached to a triazine ring, making it highly fluorinated and chemically stable. It is often used in various chemical reactions and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-tris(2,2,2-trifluoroethoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2,2,2-trifluoroethanol in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the complete substitution of chlorine atoms with trifluoroethoxy groups. The general reaction scheme is as follows:
C3N3Cl3+3CF3CH2OH→C3N3(OCH2CF3)3+3HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous monitoring helps in maintaining the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tris(2,2,2-trifluoroethoxy)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Hydrolysis: In the presence of water and acid or base, the compound can hydrolyze to form trifluoroethanol and cyanuric acid derivatives.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alcohols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted triazine derivatives can be formed.
Hydrolysis Products: Hydrolysis typically yields trifluoroethanol and cyanuric acid derivatives.
Applications De Recherche Scientifique
2,4,6-Tris(2,2,2-trifluoroethoxy)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of fluorinated compounds and as a building block for more complex molecules.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a labeling reagent.
Medicine: It is explored for potential use in drug development due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals, coatings, and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of 2,4,6-tris(2,2,2-trifluoroethoxy)-1,3,5-triazine involves its ability to act as an electrophile in chemical reactions. The trifluoroethoxy groups enhance the electrophilicity of the triazine ring, making it more reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor in the synthesis of 2,4,6-tris(2,2,2-trifluoroethoxy)-1,3,5-triazine.
2,4,6-Tris(2,2,2-trifluoroethoxy)-1,3,5-triazene: Another fluorinated triazine derivative with similar properties.
Uniqueness
This compound is unique due to its high degree of fluorination, which imparts exceptional stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive compounds.
Propriétés
IUPAC Name |
2,4,6-tris(2,2,2-trifluoroethoxy)-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F9N3O3/c10-7(11,12)1-22-4-19-5(23-2-8(13,14)15)21-6(20-4)24-3-9(16,17)18/h1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFXCTYTELBHDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC1=NC(=NC(=N1)OCC(F)(F)F)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-methyl-1,3-thiazol-5-yl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]propanamide](/img/structure/B3819289.png)


![(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate;3-(2-phenylbutan-2-yl)-2,3-dihydro-1H-indol-1-ium](/img/structure/B3819316.png)
![1,6,6-trimethyl-4,4-diphenyl-2,3-diazabicyclo[3.1.0]hex-2-ene](/img/structure/B3819337.png)

![4-benzyl-8-methyl-4,8-diazatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione](/img/structure/B3819359.png)
![5,7-dibromo-2-methyl-1,4-diphenyl-2H-cyclopenta[d]pyridazine](/img/structure/B3819377.png)
![2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl-1H-benzimidazole](/img/structure/B3819384.png)
![2-(1-benzofuran-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3819389.png)
![7-Amino-2,4-dioxo-5-(2,4,6-trimethyl-3,5-dinitrophenyl)-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B3819392.png)


![ethyl 6-amino-4-mesityl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B3819406.png)
